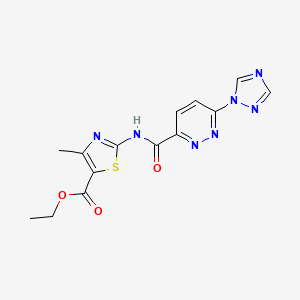

ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-4-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O3S/c1-3-24-13(23)11-8(2)17-14(25-11)18-12(22)9-4-5-10(20-19-9)21-7-15-6-16-21/h4-7H,3H2,1-2H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWIALURMSQUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure, incorporating a triazole ring, pyridazine, and thiazole moieties, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H13N7O3S

- Molecular Weight : 359.37 g/mol

- CAS Number : 1448033-26-8

The compound's structure is characterized by the presence of a thiazole and a triazole ring, which are often associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent activity against various bacterial strains and fungi. This compound has been evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Caspase activation |

| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Induction of oxidative stress |

The compound's ability to induce cell death in cancer cells while sparing normal cells highlights its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Disruption of Cellular Processes : It has been shown to interfere with DNA synthesis and repair mechanisms in cancer cells.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways contributes to its anticancer effects.

Case Studies

A notable case study involved the use of this compound in a murine model of tumor growth. The study demonstrated a significant reduction in tumor size compared to control groups treated with saline.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

*Calculated based on molecular formula.

Key Comparative Insights

Core Heterocycles: The target compound’s pyridazine-thiazole framework contrasts with pyridazine-pyrazole (e.g., ) or pyrazole-tetrazole systems (e.g., ). Pyridazine’s electron-deficient nature may enhance π-π stacking compared to pyrazole, while thiazole’s sulfur atom could improve redox stability versus pyrazole . The 1,2,4-triazole substituent distinguishes it from chloropyridazine derivatives, offering additional hydrogen-bond donor/acceptor sites critical for target binding .

Compared to the chloro substituent in , the triazole group reduces electrophilicity, possibly mitigating toxicity risks.

Synthetic Accessibility :

- The target compound likely requires multi-step synthesis, including amide coupling between pyridazine and thiazole precursors, analogous to methods for pyridazine-pyrazole derivatives .

- In contrast, tetrazole-thioether analogues () utilize nucleophilic substitution reactions, highlighting divergent synthetic pathways.

Research Findings and Implications

- Crystallography : Studies on similar compounds (e.g., ) reveal planar pyridazine/pyrazole systems with intermolecular hydrogen bonds stabilizing crystal lattices. The target compound’s triazole-thiazole architecture may adopt a similar planar conformation, as suggested by SHELX-refined models .

- These traits position the compound as a candidate for antifungal or anticancer drug development.

- Stability and Reactivity : The ester group may confer hydrolytic instability under physiological conditions, necessitating prodrug strategies. In contrast, tetrazole-containing analogues () demonstrate higher metabolic stability due to tetrazole’s resistance to oxidation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-4-methylthiazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Biginelli reactions for intermediate heterocycles (e.g., thiourea derivatives), as demonstrated in the synthesis of similar pyridazine-carboxamido thiazoles .

- Cyclization strategies using reagents like ethoxycarbonyl isocyanate/thiocyanate, which facilitate intramolecular urea/thiourea formation followed by cyclization (e.g., sodium ethoxide-mediated closure) .

- Amide coupling between pyridazine-3-carboxylic acid derivatives and aminothiazole esters, often employing coupling agents like EDC/HOBt .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) for purity assessment, using C18 columns and acetonitrile/water gradients .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the triazole-pyridazine linkage and thiazole methyl groups. Key signals include pyridazine C=O (~165 ppm) and thiazole C-4 methyl (~20 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. How can computational methods improve the design of this compound’s synthesis?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) model reaction pathways, such as transition states in cyclization steps, to predict optimal conditions (solvent, temperature) .

- Machine learning (ML) models trained on reaction databases can prioritize high-yield routes by analyzing substituent effects on pyridazine and thiazole reactivity .

- Molecular docking pre-screens bioactivity, guiding synthetic prioritization (e.g., triazole’s role in target binding) .

Q. How to resolve contradictory data on the compound’s enzyme inhibition efficacy across studies?

- Methodological Answer :

- Dose-response re-evaluation : Compare IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) to control for experimental variability .

- Structural analogs analysis : Test derivatives (e.g., replacing triazole with pyrazole) to isolate the pharmacophore’s contribution .

- Enzyme kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots to clarify mechanism discrepancies .

Q. What strategies mitigate byproduct formation during the Biginelli reaction step?

- Methodological Answer :

- Solvent optimization : Replace ethanol with acetic acid to reduce diketone byproducts .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyridazine-thiazole coupling .

- In situ monitoring : Use FTIR to track carbonyl intermediates and adjust reaction time dynamically .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

- Methodological Answer :

- Kinase-Glo® Luminescent Assay : Measure ATP depletion in recombinant kinase targets (e.g., EGFR, CDK2) at 10 µM–100 nM compound concentrations .

- Cellular assays : Use HEK293T cells transfected with kinase reporters (e.g., luciferase-linked) to quantify inhibition in a physiological context .

- Counter-screens : Test against off-target kinases (e.g., PKA, PKC) to assess selectivity .

Q. How to optimize reaction yields for scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry) and identify critical parameters .

- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., triazole formation) .

- Crystallization control : Add anti-solvents (e.g., hexane) during workup to improve product recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.